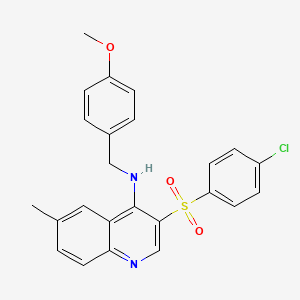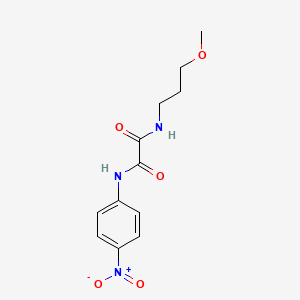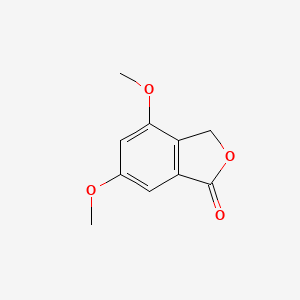![molecular formula C16H29N3O6 B2784728 5-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid CAS No. 212567-95-8](/img/structure/B2784728.png)
5-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid is a chemical compound with a molecular weight of 316.35 . It is a solid at room temperature and is stored in a refrigerator . The IUPAC name for this compound is (2R)-5- { [ (allyloxy)carbonyl]amino}-2- [ (tert-butoxycarbonyl)amino]pentanoic acid .
Aplicaciones Científicas De Investigación
5-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid has been shown to have a wide range of scientific research applications. It has been used to regulate gene expression in various cell types, modulate signal transduction pathways, and activate cellular metabolic pathways. In addition, this compound has been used to study the effects of drug-induced toxicity in cells, as well as to investigate the role of calcium in cell signaling pathways.
Mecanismo De Acción
The exact mechanism of action of 5-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid is still not fully understood. However, it is believed that this compound binds to specific proteins in the cell, which leads to the activation or inhibition of specific cellular processes. For example, this compound has been shown to bind to the protein CaMKII, which is involved in calcium-dependent signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various cell types. It has been shown to modulate gene expression, signal transduction pathways, and cellular metabolic pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects in certain cell types, and has been used to study the effects of drug-induced toxicity in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid in lab experiments has several advantages. It is a relatively inexpensive compound, and it can be synthesized in large quantities. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for studying various cellular processes. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is still not fully understood, which can make it difficult to predict the effects of the compound in certain cell types.
Direcciones Futuras
The potential future directions for 5-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid are numerous. For example, further research could be conducted to investigate its mechanism of action, as well as to explore its potential therapeutic applications. Additionally, further research could be conducted to investigate its effects on various cell types and to explore its potential applications in drug development. Finally, this compound could be used to study the effects of drug-induced toxicity in cells, as well as to investigate the role of calcium in cell signaling pathways.
Métodos De Síntesis
The synthesis of 5-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid begins with the reaction of a primary amine with an α,β-unsaturated carbonyl compound. The resulting product is then reacted with a secondary amine to form a β-amino ester. This β-amino ester is then reacted with an alkyl halide to form the desired this compound. This method of synthesis has been shown to be efficient and cost-effective, and has been used to produce this compound in large quantities.
Safety and Hazards
This compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P235, P261, P280 . These statements provide information about the hazards associated with this compound and the precautions that should be taken when handling it.
Propiedades
IUPAC Name |
5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6/c1-15(2,3)24-13(22)18-12(17-10-8-7-9-11(20)21)19-14(23)25-16(4,5)6/h7-10H2,1-6H3,(H,20,21)(H2,17,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHAIWOFMLXREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212567-95-8 |
Source


|
| Record name | 5-[({[(tert-butoxy)carbonyl]amino}({[(tert-butoxy)carbonyl]imino})methyl)amino]pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2784646.png)
![N-1,3-benzodioxol-5-yl-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2784648.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2784649.png)






![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784658.png)
![4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B2784660.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2784661.png)
![1-(4-fluorobenzyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2784666.png)